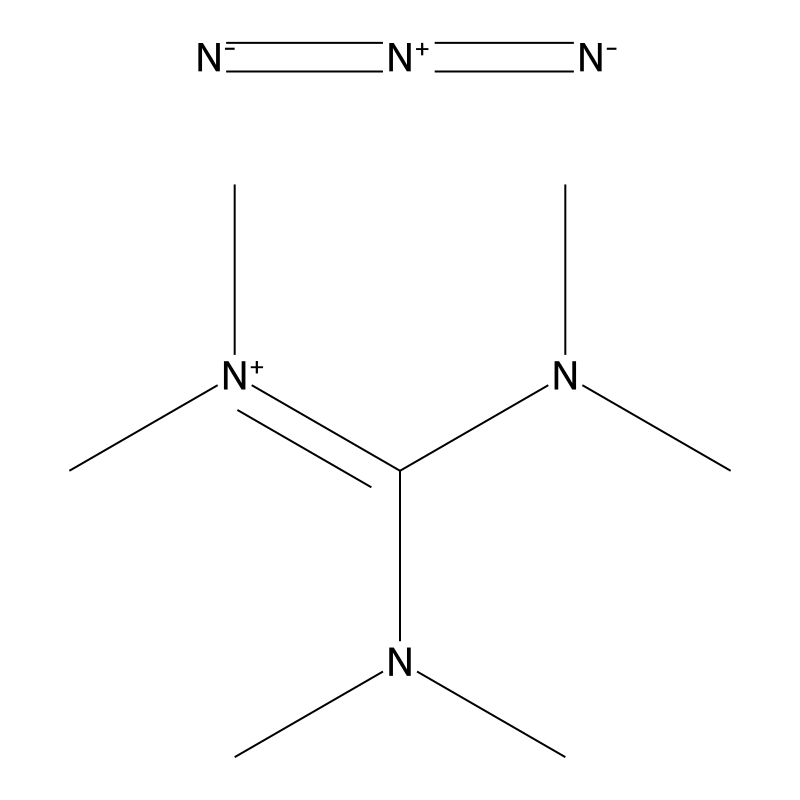

Hexamethylguanidinium azide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hexamethylguanidinium azide is an organic compound characterized by the presence of a hexamethyl-substituted guanidinium cation and an azide anion. Its chemical formula is , and it is known for its stability and solubility in various organic solvents. This compound is particularly notable for its utility as a source of azide ions in organic synthesis, offering advantages over traditional azides such as sodium azide, particularly in terms of handling and reaction conditions .

Additionally, hexamethylguanidinium azide can be utilized in click chemistry, specifically in the copper-catalyzed azide-alkyne cycloaddition reaction. This reaction allows for the efficient formation of triazoles, which are important intermediates in medicinal chemistry and materials science .

While hexamethylguanidinium azide itself has limited direct biological applications, its derivatives and related azides have been explored for bioorthogonal chemistry. The azide functional group is often used in bioconjugation techniques due to its selective reactivity under physiological conditions, allowing for the labeling and tracking of biomolecules without interfering with biological processes .

Moreover, compounds containing azides can exhibit antimicrobial properties and have been studied for their potential use in drug development .

The synthesis of hexamethylguanidinium azide typically involves the reaction of a hexamethyl-substituted guanidine with sodium azide. One common method includes dissolving a 2-halotetrasubstituted guanidine in a solvent such as dimethylformamide and reacting it with sodium azide at controlled temperatures to prevent decomposition . This method allows for the efficient formation of hexamethylguanidinium azide while maintaining stability during the reaction.

Another approach involves using dried ether solutions of hydrazoic acid, where hexamethylguanidine is reacted with sodium azide under controlled conditions to yield the desired product .

Hexamethylguanidinium azide finds applications primarily in organic synthesis as a versatile reagent for introducing the azide functional group into various substrates. Its stability at elevated temperatures allows it to be used safely in reactions that would otherwise be hazardous with traditional inorganic azides like sodium azide .

Furthermore, due to its role in click chemistry, it has applications in materials science for creating functionalized polymers and in drug discovery for synthesizing bioactive compounds through selective reactions.

Studies on hexamethylguanidinium azide interactions focus on its reactivity with various electrophiles and nucleophiles. The compound's ability to participate in nucleophilic substitution reactions makes it a subject of interest for developing new synthetic methodologies. It can also interact with metals during catalysis, enhancing reaction rates and selectivity in click chemistry applications .

Research into its biological interactions is ongoing, particularly regarding its derivatives that may exhibit therapeutic effects or serve as probes for biological systems due to their unique reactivity profiles.

Hexamethylguanidinium azide shares similarities with several other guanidinium-based compounds and organic azides. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Key Features |

|---|---|

| Tetramethylguanidinium azide | Similar structure but with fewer methyl groups; less stable than hexamethyl variant under certain conditions. |

| Sodium azide | Commonly used inorganic azide; less soluble in organic solvents; presents handling hazards due to instability. |

| Guanidinium chloride | A salt form that does not contain an azide group; used as a precursor for synthesizing other guanidine derivatives. |

| Benzyl azide | An organic azide that can undergo similar reactions but is more reactive and less stable than hexamethylguanidinium azide. |

| 1-Azido-2-methylpropane | A simple organic azide that serves as a model compound for studying nucleophilic substitution reactions. |

Hexamethylguanidinium azide stands out due to its enhanced stability at elevated temperatures and superior solubility compared to sodium azide, making it an attractive alternative for synthetic applications where safety and efficiency are paramount .